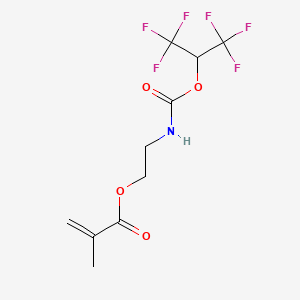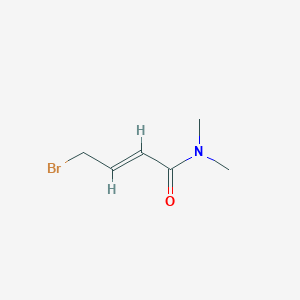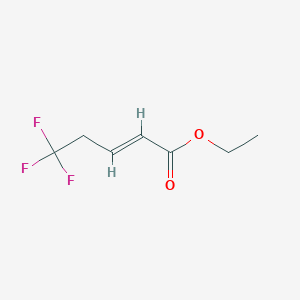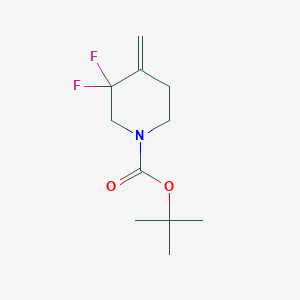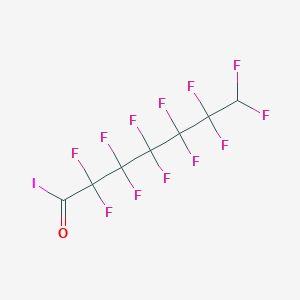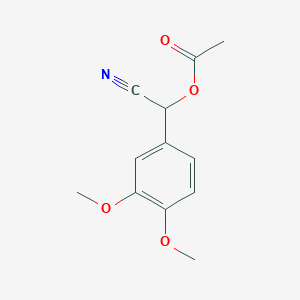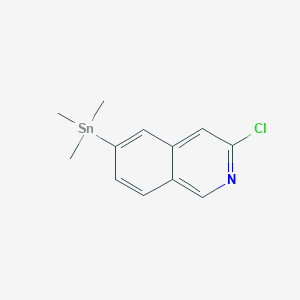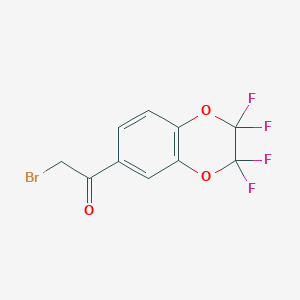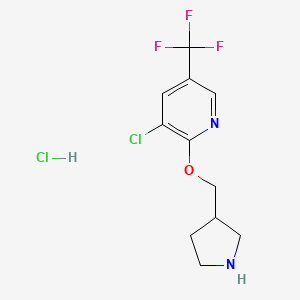
3-Chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride
Übersicht
Beschreibung
3-Chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
- Intermediate for Herbicide Synthesis : This compound is a key intermediate in the synthesis of highly efficient herbicides like trifloxysulfuron, as demonstrated in a study on the synthesis of a related compound, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine (Zuo Hang-dong, 2010).
- Pesticide Synthesis : A review on the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a close derivative, highlights its extensive use in creating pesticides (Lu Xin-xin, 2006).
- Formation of Pyrazolopyridines : Studies on the synthesis of Pyrazolo[1,5‐a]Pyridines from Azirines used 2-Chloro-5-(trifluoromethyl)pyridine as an integral component (Stephen N. Greszler & K. Stevens, 2009).
Spectroscopic and Structural Characterization
- Antithyroid Drug Potential : A study explored the interaction of a similar compound, 5-trifluoromethyl-pyridine-2-thione, with iodine, considering its potential as an antithyroid drug (M. S. Chernov'yants et al., 2011).
Insecticidal Activity
- Fungicide Application : An investigation into the title compound, a fungicide known as fluazinam, revealed its structural properties and potential insecticidal activity (Youngeun Jeon et al., 2013).
Chemical Synthesis and Manipulation
- Halogen Shuffling in Pyridines : Research on 2-chloro-6-(trifluoromethyl)pyridine demonstrated its potential in chemical synthesis through halogen/metal exchange and electrophilic trapping (F. Mongin et al., 1998).
- Synthesis of Pyridin-ylmethyl Benzoate : The compound's derivatives were used in synthesizing Pyridin-a-ylmethyl 3,5-bis(pyridin-a-ylmethoxy)benzoates, highlighting its utility in organic chemistry (Wang Xiu-jian, 2009).
Biological Activities
- Antiviral and Antineoplastic Potentials : A study on 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine, a derivative, indicated its reduced potency in antiviral and antineoplastic applications compared to its precursor (T. Lin et al., 1976).
Chemical Synthesis Principles
- Synthesis Reaction Principles : An analysis of the synthesis principles of 2-chloro-3-(trifluoromethyl)pyridine, a related compound, provided insights into the feasibility of chlorination and fluorination in synthesis reactions (Liu Guang-shen, 2014).
Cycloaddition Chemistry
- Pyrrolidine Synthesis : A study on the cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, related to pyrrolidine chemistry, is relevant given the pyrrolidine component in the compound (Magdalena Żmigrodzka et al., 2022).
Antioxidant Activity
- Synthesis and Antioxidant Activity of Derivatives : Research on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated significant antioxidant activities, showcasing the potential for derivatives in medicinal chemistry (I. Tumosienė et al., 2019).
Solubility Studies
- Solubility in Ethanol and Propanol Mixtures : The solubility of 2-chloro-3-(trifluoromethyl)pyridine in ethanol + 1-propanol solvent mixtures was investigated, providing valuable data for chemical processing and formulation (A. Jouyban et al., 2017).
Eigenschaften
IUPAC Name |
3-chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O.ClH/c12-9-3-8(11(13,14)15)5-17-10(9)18-6-7-1-2-16-4-7;/h3,5,7,16H,1-2,4,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTUWFDRJFWLJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride | |
CAS RN |
1417794-08-1 | |
| Record name | Pyridine, 3-chloro-2-(3-pyrrolidinylmethoxy)-5-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



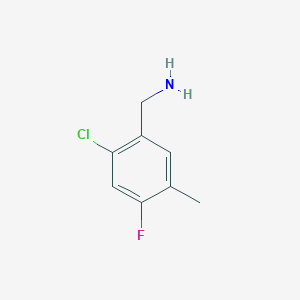

![1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one](/img/structure/B3039857.png)
